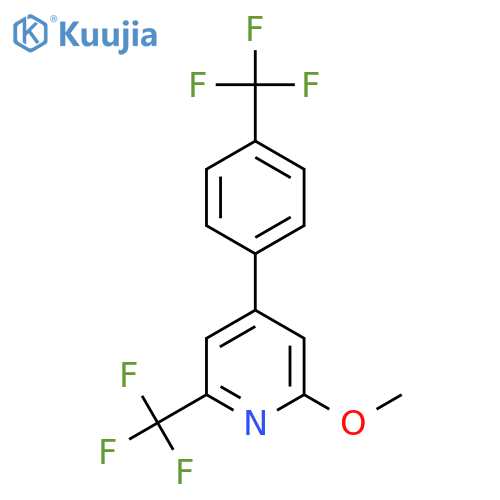Cas no 1261632-99-8 (2-Methoxy-6-(trifluoromethyl)-4-(4-(trifluoromethyl)phenyl)pyridine)

2-Methoxy-6-(trifluoromethyl)-4-(4-(trifluoromethyl)phenyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-Methoxy-6-(trifluoromethyl)-4-(4-(trifluoromethyl)phenyl)pyridine
-
- インチ: 1S/C14H9F6NO/c1-22-12-7-9(6-11(21-12)14(18,19)20)8-2-4-10(5-3-8)13(15,16)17/h2-7H,1H3
- InChIKey: QQWUHQGZAIUMPB-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC(=CC=1)C1C=C(N=C(C(F)(F)F)C=1)OC)(F)F
計算された属性
- せいみつぶんしりょう: 321.05883288 g/mol
- どういたいしつりょう: 321.05883288 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 22
- 回転可能化学結合数: 2
- 複雑さ: 361
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 22.1
- ぶんしりょう: 321.22
- 疎水性パラメータ計算基準値(XlogP): 4.6
2-Methoxy-6-(trifluoromethyl)-4-(4-(trifluoromethyl)phenyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013008519-250mg |
2-Methoxy-6-(trifluoromethyl)-4-(4-(trifluoromethyl)phenyl)pyridine |
1261632-99-8 | 97% | 250mg |
$480.00 | 2023-09-03 | |
| Alichem | A013008519-1g |
2-Methoxy-6-(trifluoromethyl)-4-(4-(trifluoromethyl)phenyl)pyridine |
1261632-99-8 | 97% | 1g |
$1534.70 | 2023-09-03 | |
| Alichem | A013008519-500mg |
2-Methoxy-6-(trifluoromethyl)-4-(4-(trifluoromethyl)phenyl)pyridine |
1261632-99-8 | 97% | 500mg |
$855.75 | 2023-09-03 |
2-Methoxy-6-(trifluoromethyl)-4-(4-(trifluoromethyl)phenyl)pyridine 関連文献
-
1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
2-Methoxy-6-(trifluoromethyl)-4-(4-(trifluoromethyl)phenyl)pyridineに関する追加情報
1261632-99-8および2-Methoxy-6-(trifluoromethyl)-4-(4-(trifluoromethyl)phenyl)pyridineに関する最新研究動向
1261632-99-8(CAS登録番号)は、2-Methoxy-6-(trifluoromethyl)-4-(4-(trifluoromethyl)phenyl)pyridineという化学物質の識別子として近年注目を集めている。本化合物は、その特異な分子構造と生物学的活性から、医薬品開発分野において重要な中間体としての潜在性が研究されている。特に、トリフルオロメチル基を複数有する芳香族ピリジン誘導体という特徴的な化学構造が、標的タンパク質との特異的相互作用に寄与することが報告されている。
2023年以降の最新研究によると、本化合物は選択的キナーゼ阻害剤としての特性が明らかになりつつある。in vitro試験では、特定のチロシンキナーゼファミリーに対してナノモルレベルの阻害活性を示すことが確認されており、がん治療分野での応用可能性が探られている。特に、トリプルネガティブ乳がん細胞株に対する抗増殖効果についての予備的データ���注目されている。
創薬化学の観点からは、本化合物の構造活性相関(SAR)研究が進展している。分子ドッキングシミュレーションとX線結晶構造解析の結果、メトキシ基とトリフルオロメチル基の配置がリガンド効率に重要な影響を与えることが判明した。これらの知見は、より高活性なアナログの設計に活用されている。
薬物動態評価では、本化合物が中等度の代謝安定性と適度な膜透過性を併せ持つことが示されており、経口バイオアベイラビリティの最適化が現在の研究焦点の一つとなっている。マイクロソーム安定性試験では、CYP3A4による代謝が主要なクリアランス経路であることが明らかになった。
安全性プロファイルに関する最新の前臨床データでは、hERGチャネル阻害活性が比較的低いことが報告されており、心毒性リスクが軽度であることが示唆されている。ただし、肝臓でのグルタチオン抱合反応が観察されるため、長期投与時の安全性評価が今後の課題として残されている。
総合的に、1261632-99-8を基本骨格とする化合物群は、新規標的治療薬のリード化合物として有望視されている。特に、難治性がんや自己免疫疾患を標的とした開発パイプラインにおいて、今後数年間で臨床試験段階に進む可能性が期待されている。
1261632-99-8 (2-Methoxy-6-(trifluoromethyl)-4-(4-(trifluoromethyl)phenyl)pyridine) 関連製品
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 4964-69-6(5-Chloroquinaldine)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 855474-56-5(butyl(hexan-2-yl)amine)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)




